molecular formula C17H17ClO5 B14083730 [3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one CAS No. 53872-62-1

[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one

Cat. No.: B14083730
CAS No.: 53872-62-1
M. Wt: 336.8 g/mol
InChI Key: XXGFPZBCEVCZAR-UHFFFAOYSA-N
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Description

[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one is a complex organic compound with a unique structure that includes a chlorophenoxy group, a butenyl group, and a hexahydro-cyclopenta[b]furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with enzymes or receptors, modulating their activity. The butenyl group can participate in various biochemical reactions, influencing cellular processes .

Properties

IUPAC Name

4-[4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO5/c18-10-2-1-3-12(6-10)22-9-11(19)4-5-13-14-7-17(21)23-16(14)8-15(13)20/h1-6,13-16,20H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGFPZBCEVCZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)C=CC(=O)COC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701196
Record name 4-[4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl]-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53872-62-1
Record name 4-[4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl]-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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